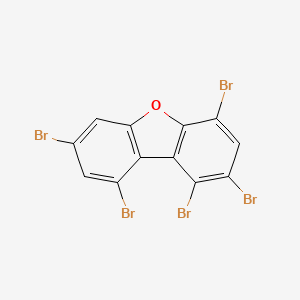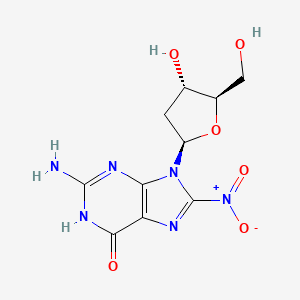
8-Nitro-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-2’-deoxyguanosine is a modified nucleoside derived from guanine, one of the four main nucleobases found in DNA. This compound is formed through the nitration of the guanine base, typically under conditions of oxidative stress involving reactive nitrogen species. It is considered a significant biomarker for oxidative and nitrosative stress, often associated with inflammation and various diseases, including cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2’-deoxyguanosine generally involves the nitration of 2’-deoxyguanosine. One common method includes the use of nitric acid and acetic anhydride as nitrating agents. The reaction is typically carried out under controlled conditions to ensure the selective nitration at the 8-position of the guanine base .
Starting Material: 2’-deoxyguanosine
Nitrating Agents: Nitric acid and acetic anhydride
Reaction Conditions: The reaction is conducted at low temperatures to prevent over-nitration and degradation of the nucleoside.
Industrial Production Methods
While specific industrial production methods for 8-Nitro-2’-deoxyguanosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
8-Nitro-2’-deoxyguanosine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group, forming 8-amino-2’-deoxyguanosine.
Substitution: The nitro group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: 8-Amino-2’-deoxyguanosine.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
科学研究应用
8-Nitro-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nitration reactions and the effects of nitrosative stress on nucleic acids.
Biology: Serves as a biomarker for oxidative and nitrosative stress in biological systems. It is often measured in studies investigating the effects of inflammation and oxidative damage.
Medicine: Its presence in DNA is associated with various diseases, including cancer, making it a potential target for diagnostic and therapeutic research.
作用机制
The primary mechanism by which 8-Nitro-2’-deoxyguanosine exerts its effects is through the formation of DNA lesions. These lesions can interfere with DNA replication and transcription, leading to mutations and genomic instability. The compound is particularly reactive with DNA polymerases, which may misincorporate nucleotides opposite the lesion, resulting in mutagenesis .
相似化合物的比较
Similar Compounds
8-Oxo-2’-deoxyguanosine: Another oxidative lesion of guanine, commonly used as a biomarker for oxidative stress.
8-Bromo-2’-deoxyguanosine: Formed through bromination, used in studies of DNA damage and repair.
8-Amino-2’-deoxyguanosine: Formed through the reduction of 8-Nitro-2’-deoxyguanosine, used in studies of DNA repair mechanisms.
Uniqueness
8-Nitro-2’-deoxyguanosine is unique due to its specific formation under nitrosative stress conditions. Unlike 8-Oxo-2’-deoxyguanosine, which is formed under general oxidative stress, 8-Nitro-2’-deoxyguanosine specifically indicates the presence of reactive nitrogen species. This specificity makes it a valuable biomarker for studying the effects of nitrosative stress in various biological contexts .
属性
CAS 编号 |
222557-00-8 |
|---|---|
分子式 |
C10H12N6O6 |
分子量 |
312.24 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C10H12N6O6/c11-9-13-7-6(8(19)14-9)12-10(16(20)21)15(7)5-1-3(18)4(2-17)22-5/h3-5,17-18H,1-2H2,(H3,11,13,14,19)/t3-,4+,5+/m0/s1 |
InChI 键 |
BECVUBIJIDVYQQ-VPENINKCSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


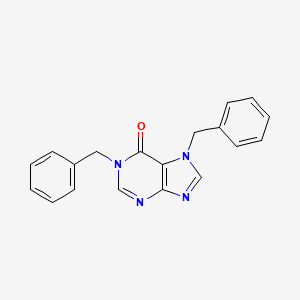
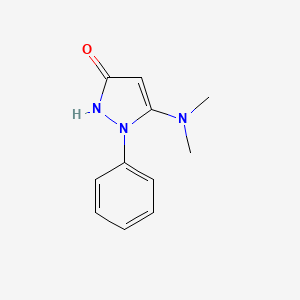
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
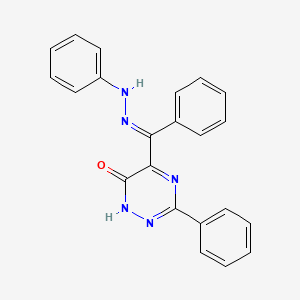
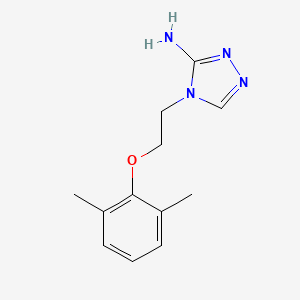
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
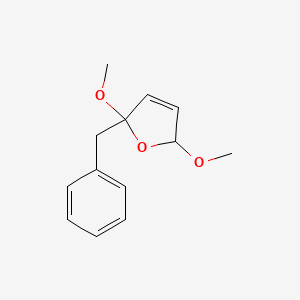
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
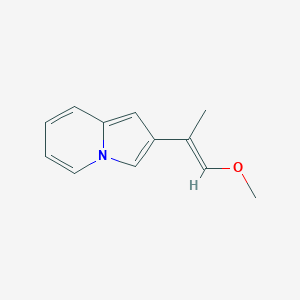
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


